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molecular formula C22H18N2O3 B8510236 7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one

7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one

Cat. No. B8510236
M. Wt: 358.4 g/mol
InChI Key: SOLDALVDWSHNCM-UHFFFAOYSA-N
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Patent
US07579464B2

Procedure details

Aqueous HCl 3N (18.0 mL) was added to a solution of 5-(4-methoxy-benzyl)-5H-dibenzo[b,d]azepine-6,7-dione 7-oxime (10.9 g.) in methanol (150.0 mL). Pd/C (10% weight, 1.08 g) was added to the reaction mixture and the system was stirred under 10 bar H2 at 50° C. for 18 hours. After exchanging H2 for Ar, the reaction mixture was filtered, water (150 mL) was added and methanol was removed under reduced pressure. The aqueous phase was extracted with EtOAc (50.0 mL), the organic phase was washed with water (50.0 mL) and the aqueous phases were extracted separately with the same portion of EtOAc (30.0 mL). Dichloromethane (100.0 mL) was added to the combined aqueous phases and aqueous NaOH 0.9 M (65.5 mL) was added slowly to bring the aqueous phase to pH=ca. 7. After 10 minutes of stirring, the phases were separated; the aqueous phase was extracted with dichloromethane (50.0 mL). The combined organic phases were dried (MgSO4) and concentrated under reduced pressure yielding 7-amino-5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one (9.7 g, 91%) as yellow oil.
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.08 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:28]=[CH:27][C:7]([CH2:8][N:9]2[C:15](=[O:16])[C:14](=[N:17]O)[C:13]3[CH:19]=[CH:20][CH:21]=[CH:22][C:12]=3[C:11]3[CH:23]=[CH:24][CH:25]=[CH:26][C:10]2=3)=[CH:6][CH:5]=1>CO.[Pd]>[NH2:17][CH:14]1[C:15](=[O:16])[N:9]([CH2:8][C:7]2[CH:6]=[CH:5][C:4]([O:3][CH3:2])=[CH:28][CH:27]=2)[C:10]2[CH:26]=[CH:25][CH:24]=[CH:23][C:11]=2[C:12]2[CH:22]=[CH:21][CH:20]=[CH:19][C:13]1=2

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
Quantity
10.9 g
Type
reactant
Smiles
COC1=CC=C(CN2C3=C(C4=C(C(C2=O)=NO)C=CC=C4)C=CC=C3)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.08 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the system was stirred under 10 bar H2 at 50° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
water (150 mL) was added
CUSTOM
Type
CUSTOM
Details
methanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (50.0 mL)
WASH
Type
WASH
Details
the organic phase was washed with water (50.0 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases were extracted separately with the same portion of EtOAc (30.0 mL)
ADDITION
Type
ADDITION
Details
Dichloromethane (100.0 mL) was added to the combined aqueous phases and aqueous NaOH 0.9 M (65.5 mL)
ADDITION
Type
ADDITION
Details
was added slowly
STIRRING
Type
STIRRING
Details
After 10 minutes of stirring
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (50.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1C2=C(C3=C(N(C1=O)CC1=CC=C(C=C1)OC)C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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